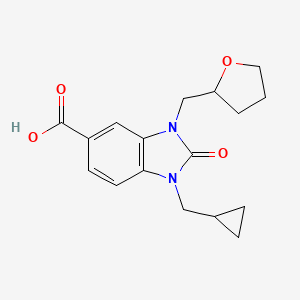![molecular formula C13H10N4 B3785500 2-[3-(1H-pyrazol-5-yl)phenyl]pyrazine](/img/structure/B3785500.png)
2-[3-(1H-pyrazol-5-yl)phenyl]pyrazine
Descripción general
Descripción
2-[3-(1H-pyrazol-5-yl)phenyl]pyrazine is a heterocyclic compound that features both pyrazine and pyrazole rings. These structures are known for their versatility in organic synthesis and medicinal chemistry. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable scaffold in the development of pharmaceuticals and other bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1H-pyrazol-5-yl)phenyl]pyrazine typically involves the formation of the pyrazole ring followed by its attachment to a pyrazine moiety. One common method involves the cyclization of hydrazine derivatives with diketones to form the pyrazole ring, which is then coupled with a pyrazine derivative under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often employing catalysts and specific reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be utilized to scale up the production efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(1H-pyrazol-5-yl)phenyl]pyrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like palladium or copper, bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
2-[3-(1H-pyrazol-5-yl)phenyl]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 2-[3-(1H-pyrazol-5-yl)phenyl]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-pyrazol-5-yl)phenyl derivatives: These compounds share the pyrazole-phenyl structure but may differ in the attached functional groups.
Pyrazoloquinolines: These compounds feature a fused pyrazole-quinoline structure and exhibit similar bioactive properties.
Uniqueness
2-[3-(1H-pyrazol-5-yl)phenyl]pyrazine is unique due to its combination of pyrazine and pyrazole rings, which provides a distinct set of chemical and biological properties.
Propiedades
IUPAC Name |
2-[3-(1H-pyrazol-5-yl)phenyl]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c1-2-10(12-4-5-16-17-12)8-11(3-1)13-9-14-6-7-15-13/h1-9H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSVBZPMLPZBND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CN=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,4R)-1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol](/img/structure/B3785419.png)
![2-[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B3785427.png)


![3-(3,4-difluorophenyl)-5-(2-pyridinylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B3785452.png)
![5-[(4-benzylpiperidin-1-yl)methyl]-N-(2-methylprop-2-enyl)-1,2-oxazole-3-carboxamide](/img/structure/B3785466.png)
![N-{4-chloro-3-[(3-propoxypiperidin-1-yl)carbonyl]phenyl}acetamide](/img/structure/B3785475.png)
![3-[(3-pyridin-3-ylisoxazol-5-yl)methyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3785480.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-[(5-methyl-2-furyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3785484.png)
![3-[5-[(3-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(3-phenylpropyl)propanamide](/img/structure/B3785487.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2,5-dimethyl-3-furamide](/img/structure/B3785502.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-(4-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B3785510.png)
![2-[1,4-bis(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3785511.png)
![((2S)-1-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-pyrrolidinyl)methanol](/img/structure/B3785514.png)
